3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis pathway for 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde involves the condensation of 2-aminophenol with salicylaldehyde followed by oxidation of the resulting Schiff base to form the target compound. The detailed synthesis method involves several steps, including dissolving 2-aminophenol and salicylaldehyde in acetic acid, heating the mixture, cooling it to room temperature, filtering the precipitate, and drying it under vacuum to obtain the Schiff base intermediate.Molecular Structure Analysis
The molecular formula of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde is C9H7NO3. The InChI Key is JQERLCYNQAMNLK-UHFFFAOYSA-N. The Canonical SMILES representation is C1C(=O)NC2=C(C=CC=C2O1)C=O.Scientific Research Applications
Inhibition of Cyclooxygenase
When synthesized compounds were subjected to in vitro colorimetric COX (ovine) inhibitor assay for evaluation of their ability to inhibit COX-2 and COX-1, the peroxidase component of cyclooxygenase was utilized .
Anti-HIV Integrase Evaluation
The target compounds were screened against purified HIV IN to determine any potential inhibitory activity .
Mechanism of Action
Target of Action
. These enzymes play crucial roles in the immune response and coagulation pathways, respectively.
Mode of Action
. This inhibition could potentially alter the activity of these enzymes, leading to changes in the immune response and coagulation pathways.
Result of Action
They have also shown potential as human leucocyte elastase and C1r serine protease inhibitors .
Safety and Hazards
properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-4H,5H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERLCYNQAMNLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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